7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3O/c1-5-4-7(13-3)8-9(10-5)12-6(2)11-8/h4H,1-3H3,(H,10,11,12) |
InChI Key |
LLMJTQOOICYNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(N2)C)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem S<sub>N</sub>Ar–Reduction–Heterocyclization
A highly efficient method for imidazo[4,5-b]pyridine synthesis involves a one-pot tandem sequence starting from 2-chloro-3-nitropyridine derivatives. For 7-methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine, the synthesis proceeds as follows:
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S<sub>N</sub>Ar Reaction :
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Nitro Group Reduction :
-
Heterocyclization :
Key Advantages :
Groebke–Blackburn–Bienaymé Multicomponent Reaction
While primarily used for imidazo[1,2-a]pyridines, this method can be adapted for imidazo[4,5-b]pyridines with modified substrates:
-
Components :
-
Amine : 4-Methoxypyridin-2-amine.
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Aldehyde : Acetaldehyde.
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Isocyanide : tert-Butyl isocyanide.
-
-
Conditions : Catalyzed by FeCl<sub>3</sub> or HCl in methanol at 60°C.
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Outcome : Forms the imidazole ring, though regioselectivity challenges may arise due to the pyridine substitution pattern.
Limitations :
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Reduction Efficiency
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts such as palladium or copper to enhance the reaction rate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Antimicrobial Activity
Imidazopyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the imidazopyridine moiety exhibit significant activity against various pathogens, including bacteria and fungi.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with microbial metabolic processes or to disrupt cellular structures. For instance, studies have shown that specific derivatives can inhibit the growth of Mycobacterium tuberculosis, a major global health threat. In vitro testing demonstrated that certain analogues of imidazopyridine have minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L against this pathogen, highlighting their potential as novel antitubercular agents .
- Case Studies : A study synthesized several imidazopyridine derivatives and assessed their activity against Escherichia coli and Bacillus cereus. The findings indicated promising antibacterial effects, with some compounds showing significant inhibition rates compared to standard antibiotics .
Anticancer Properties
Another critical application of 7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine is in cancer therapy. The structural similarity of imidazopyridines to purines allows them to interact with various biological targets involved in cancer progression.
- Targeted Therapy : Imidazopyridines have been identified as potential inhibitors of cyclin G-associated kinase (GAK), which plays a role in cell cycle regulation and cancer cell proliferation. Although initial studies on related compounds did not yield active GAK inhibitors, the exploration of structural modifications continues to be a promising avenue for developing effective anticancer agents .
- Research Findings : A comprehensive review highlighted the diverse biological activities of imidazopyridines, including their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. This underscores the need for further investigation into their efficacy and safety profiles in clinical settings .
Drug Development Potential
The versatility of this compound extends beyond its immediate biological activities; it serves as a scaffold for designing new therapeutic agents.
- Synthetic Approaches : Various synthetic methodologies have been developed to create modified imidazopyridine derivatives with enhanced biological properties. These include condensation reactions and phase transfer catalysis techniques that allow for efficient production of diverse analogues .
- Computational Studies : Molecular modeling techniques have been employed to predict the interactions between imidazopyridines and their biological targets. For instance, docking studies revealed favorable binding interactions with key residues in target enzymes, suggesting a pathway for optimizing these compounds' pharmacological profiles .
Mechanism of Action
The mechanism of action of 7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target. In medicinal applications, the compound may exert its effects by binding to active sites on enzymes or receptors, thereby altering their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives
Key Observations :
Antimicrobial Activity :
Kinase Inhibition :
- 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives inhibit Aurora-A kinase via interactions with the DFG motif and Thr217, with selectivity over Aurora-B .
- 4-Anilino-substituted analogs bind EGFR and Aurora-A with similar modes but lack hydrophobic pocket engagement, reducing potency compared to 7-methoxy derivatives .
Antituberculotic Activity :
- 2-Acetyl and N-arylthioamide derivatives exhibit in vitro activity against Mycobacterium tuberculosis .
Carcinogenicity:
Key Routes :
Cyclocondensation: 2,3-Diaminopyridine reacts with aryl aldehydes in water under thermal conditions to yield 1H-imidazo[4,5-b]pyridines (83–87% yield) .
Cross-Coupling : Palladium-mediated Buchwald–Hartwig reactions enable C2-arylation, as seen in 2-styrene derivatives (49–95% yield) .
Alkylation : Phase-transfer catalysis (PTC) facilitates N3/N4 alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
Challenges : Regioselectivity in multi-substituted derivatives requires optimized ligands (e.g., XantPhos) and catalysts .
Physicochemical and Computational Properties
Table 2: Calculated Properties of 7-Methoxy vs. 7-Chloro Derivatives
DFT Studies : The imidazo[4,5-b]pyridine core adopts planar conformations with NH···N hydrogen bonding, critical for crystal packing and protein interactions .
Biological Activity
7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine family, known for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anticancer, antifungal, and antibacterial activities as well as its potential in overcoming multidrug resistance (MDR) in cancer therapy.
- Molecular Formula : CHNO
- Molecular Weight : 177.20 g/mol
- CAS Number : 863877-93-4
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in cancer treatment. In vitro evaluations have shown that certain derivatives can effectively reverse multidrug resistance in cancer cells by modulating the activity of the P-glycoprotein efflux pump.
Key Findings:
- Cytotoxicity : A series of synthesized derivatives demonstrated varying levels of cytotoxicity against MDR mouse T-lymphoma cells. Some compounds exhibited IC values significantly lower than verapamil, a known MDR-reversing agent .
| Compound | IC (µM) | Fluorescence Ratio |
|---|---|---|
| Derivative A | 15.00 | 19.65 |
| Derivative B | 12.50 | 25.00 |
| Verapamil | 30.00 | 11.83 |
- Mechanism of Action : The presence of a methoxy group at position 7 was found to enhance the MDR-reversing activity compared to other substituents like chlorine .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. A study reported that several imidazo[4,5-b]pyridine derivatives showed significant fungicidal activity against Puccinia polysora.
Key Findings:
- Fungicidal Efficacy : Compound 7b demonstrated an EC value of 4.00 mg/L against P. polysora, comparable to tebuconazole, a standard fungicide .
| Compound | EC (mg/L) | Mortality (%) at 500 mg/L |
|---|---|---|
| Compound 7b | 4.00 | 100 |
| Tebuconazole | 2.00 | Not specified |
Antibacterial Activity
The antibacterial potential of the compound was assessed through various studies targeting Mycobacterium tuberculosis and other bacterial strains.
Key Findings:
- Antitubercular Activity : Several derivatives exhibited potent antitubercular activity with MIC values ranging from 0.5 to 0.8 µmol/L against M. tuberculosis H37Rv .
| Compound | MIC (µmol/L) |
|---|---|
| Derivative C | 0.6 |
| Derivative D | 0.5 |
| Derivative E | 0.8 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the imidazopyridine ring can significantly influence biological activity.
Observations:
Q & A
Q. What are the key considerations for optimizing the synthesis of 7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine?
Synthesis optimization requires precise control of reaction parameters. For imidazo[4,5-b]pyridine derivatives, common methodologies include cyclization of substituted pyridine precursors with aldehydes or ketones under phase-transfer catalysis (e.g., using DMF as a solvent and p-toluenesulfonic acid as a catalyst ). Temperature (70–100°C) and reaction time (16–24 hours) are critical for yield and purity. Post-synthesis purification often involves liquid-liquid extraction (ethyl acetate/brine) and column chromatography . Analytical validation via NMR spectroscopy (1H/13C) and HPLC ensures structural fidelity .
Q. How can researchers confirm the structural identity of synthesized this compound?
Structural confirmation relies on a combination of spectroscopic techniques:
- 1H NMR : Peaks for methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5–2.7 ppm) confirm substitution patterns.
- 13C NMR : Aromatic carbons in the fused imidazo-pyridine system appear at δ 140–160 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight .
Cross-referencing with computational simulations (DFT studies) can resolve ambiguities in spectral assignments .
Q. What biological screening approaches are recommended for preliminary evaluation of this compound?
Initial screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) due to the structural similarity of imidazo[4,5-b]pyridines to known bioactive scaffolds . Dose-response studies (IC50 determination) and cytotoxicity profiling (using cell lines like HEK293 or HeLa) are standard. Advanced assays may include fluorescence-based binding studies or molecular docking to predict interaction sites .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
Density Functional Theory (DFT) studies optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. Reaction path searches using quantum chemical calculations (e.g., Gaussian09) identify energetically favorable intermediates, reducing trial-and-error experimentation . For example, modifying the methoxy group’s position can be simulated to assess steric/electronic effects on target interactions .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
Discrepancies often arise from variations in catalysts, solvents, or purification methods. For instance, Pd2(dba)3/xantphos systems in 1,4-dioxane yield higher purity than alternative catalysts . Systematic reproducibility studies, including controlled parameter adjustments (e.g., temperature gradients), can isolate critical variables. Cross-lab validation using standardized protocols (e.g., identical NMR acquisition parameters) minimizes instrumental bias .
Q. What strategies are effective for scaling up synthesis without compromising purity?
Lab-to-pilot scale transitions require:
- Reactor Design : Continuous-flow systems improve heat/mass transfer compared to batch reactors .
- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported Pd) reduce costs and facilitate reuse .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
